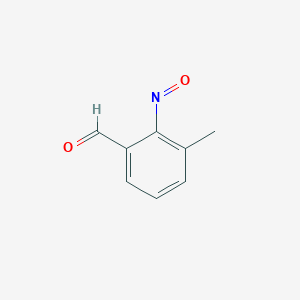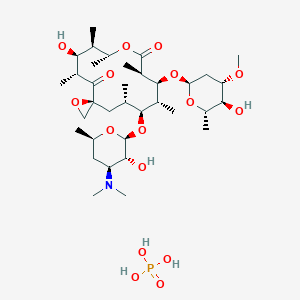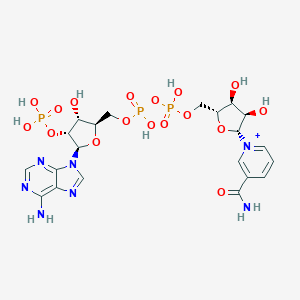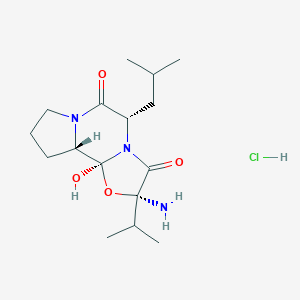
3-Methyl-2-nitrosobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-nitrosobenzaldehyde (MNB) is a synthetic organic compound that belongs to the family of nitrosobenzoic acid derivatives. MNB is widely used in the scientific research community as a versatile reagent for the synthesis of various organic compounds. MNB has also been shown to exhibit a wide range of biological activities, making it an attractive target for drug discovery.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-nitrosobenzaldehyde is not fully understood. However, it is believed that 3-Methyl-2-nitrosobenzaldehyde exerts its biological effects by interacting with cellular proteins and enzymes, leading to the inhibition of their activity. 3-Methyl-2-nitrosobenzaldehyde has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemische Und Physiologische Effekte
3-Methyl-2-nitrosobenzaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. 3-Methyl-2-nitrosobenzaldehyde has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential antibacterial and antifungal agent. 3-Methyl-2-nitrosobenzaldehyde has also been shown to inhibit the replication of various viruses, making it a potential antiviral agent. 3-Methyl-2-nitrosobenzaldehyde has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-2-nitrosobenzaldehyde in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. 3-Methyl-2-nitrosobenzaldehyde has also been shown to exhibit a wide range of biological activities, making it an attractive target for drug discovery. However, one of the main limitations of using 3-Methyl-2-nitrosobenzaldehyde is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 3-Methyl-2-nitrosobenzaldehyde in scientific research. One potential direction is the development of novel drugs for the treatment of various diseases, including cancer. Another potential direction is the use of 3-Methyl-2-nitrosobenzaldehyde as a tool for the study of cellular proteins and enzymes. Additionally, the synthesis of novel derivatives of 3-Methyl-2-nitrosobenzaldehyde may lead to the discovery of new biological activities and potential drug candidates.
Synthesemethoden
The synthesis of 3-Methyl-2-nitrosobenzaldehyde involves the reaction of 3-methyl-2-nitrobenzaldehyde with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 3-Methyl-2-nitrosobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-nitrosobenzaldehyde has been widely used in scientific research as a versatile reagent for the synthesis of various organic compounds. 3-Methyl-2-nitrosobenzaldehyde has also been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 3-Methyl-2-nitrosobenzaldehyde has been used in the development of novel drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
143631-89-4 |
|---|---|
Produktname |
3-Methyl-2-nitrosobenzaldehyde |
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-methyl-2-nitrosobenzaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6-3-2-4-7(5-10)8(6)9-11/h2-5H,1H3 |
InChI-Schlüssel |
VOQDWFPPJQVSTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C=O)N=O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C=O)N=O |
Synonyme |
Benzaldehyde, 3-methyl-2-nitroso- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)
